5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid (DQP-1105) is a synthetic compound that acts as a non-competitive antagonist of the N-methyl-d-aspartate (NMDA) receptor. [] It displays high selectivity for NMDA receptors containing GluN2C or GluN2D subunits, demonstrating at least 50-fold greater potency compared to those containing GluN2A or GluN2B subunits. [] This selectivity makes it a valuable research tool for studying the specific roles of GluN2C- and GluN2D-containing NMDA receptors in various physiological and pathological processes.
5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid inhibits NMDA receptors through a non-competitive mechanism. [] This means that it does not directly compete with glutamate or glycine, the endogenous co-agonists of NMDA receptors, for binding to their respective sites. [] Instead, DQP-1105 binds to a distinct allosteric site located in the lower lobe of the GluN2 agonist binding domain, specifically affecting the function of GluN2C- and GluN2D-containing receptors. []
Studies utilizing single-channel recordings have shown that DQP-1105 reduces single-channel currents without significantly altering the mean open time or single-channel conductance. [] This suggests that DQP-1105 prevents channel opening by interfering with a pregating step, rather than impacting the stability of the open pore conformation or the channel closing rate. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: